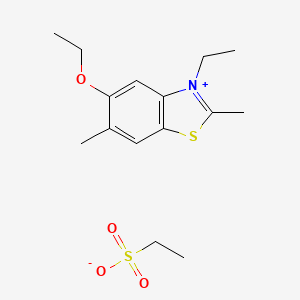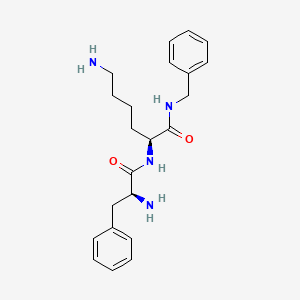
L-Phenylalanyl-N-benzyl-L-lysinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanyl-N-benzyl-L-lysinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of L-phenylalanine and L-lysine residues, with a benzyl group attached to the lysine moiety. The presence of these specific amino acids and the benzyl group contributes to its distinct chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-N-benzyl-L-lysinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of L-phenylalanine and L-lysine to prevent unwanted side reactions. The protected L-phenylalanine is then coupled with N-benzyl-L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the desired peptide .
化学反応の分析
Types of Reactions
L-Phenylalanyl-N-benzyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The peptide bond can be reduced to form amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
L-Phenylalanyl-N-benzyl-L-lysinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of L-Phenylalanyl-N-benzyl-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The peptide backbone allows for specific interactions with amino acid residues in the target proteins, influencing their function and signaling pathways .
類似化合物との比較
Similar Compounds
N-benzoyl-L-phenylalaninol: A benzamide derivative with similar structural features.
D-phenylalanyl-N-benzyl-L-prolinamide: Another peptide compound with a benzyl group attached to the proline residue.
Uniqueness
L-Phenylalanyl-N-benzyl-L-lysinamide is unique due to the presence of both L-phenylalanine and L-lysine residues, which contribute to its distinct chemical and biological properties. The benzyl group further enhances its potential interactions with molecular targets, making it a valuable compound for various applications .
特性
CAS番号 |
666751-63-9 |
|---|---|
分子式 |
C22H30N4O2 |
分子量 |
382.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-benzylhexanamide |
InChI |
InChI=1S/C22H30N4O2/c23-14-8-7-13-20(22(28)25-16-18-11-5-2-6-12-18)26-21(27)19(24)15-17-9-3-1-4-10-17/h1-6,9-12,19-20H,7-8,13-16,23-24H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1 |
InChIキー |
OVDXPFJTJRKNOL-PMACEKPBSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC2=CC=CC=C2)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Formamide, N-[(1S)-1-methyl-2-propynyl]-](/img/structure/B12536502.png)

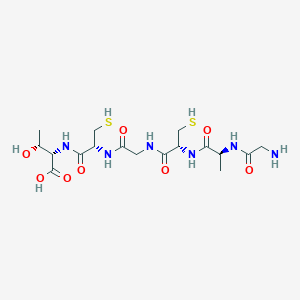
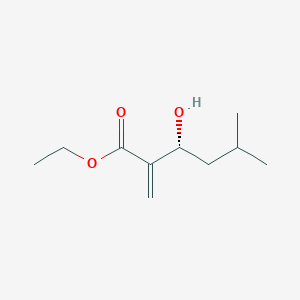
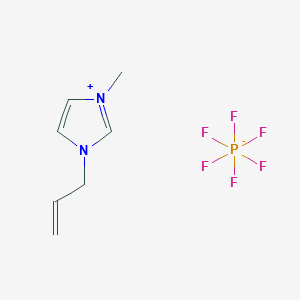

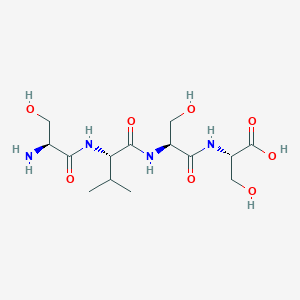

![4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12536545.png)
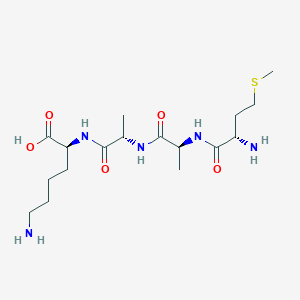
![2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol](/img/structure/B12536559.png)
![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)

